4-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-METHOXYBENZOYLOXY)-2-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL 4-METHOXYBENZOATE is a complex organic compound characterized by its multiple methoxybenzoate groups and imino functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXYBENZOYLOXY)-2-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL 4-METHOXYBENZOATE typically involves multi-step organic reactions. One common approach is the esterification of 4-methoxybenzoic acid with appropriate phenolic compounds under acidic conditions. The imino group can be introduced through a condensation reaction between an aldehyde and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines from imino groups.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-(4-METHOXYBENZOYLOXY)-2-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL 4-METHOXYBENZOATE involves its interaction with molecular targets through its functional groups. The methoxybenzoate groups can participate in hydrogen bonding and π-π interactions, while the imino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzaldehyde: A simpler compound with a single methoxy group and an aldehyde functionality.
4-Methoxybenzoic acid: Contains a carboxylic acid group instead of the ester linkage.
4-Methoxybenzylamine: Features an amine group instead of the imino functionality.
Uniqueness
5-(4-METHOXYBENZOYLOXY)-2-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL 4-METHOXYBENZOATE is unique due to its combination of multiple methoxybenzoate groups and an imino group, which confer distinct chemical reactivity and potential applications. This combination of functional groups is not commonly found in simpler analogs, making it a valuable compound for specialized research and industrial applications.
Eigenschaften
Molekularformel |
C30H25NO7 |
---|---|
Molekulargewicht |
511.5 g/mol |
IUPAC-Name |
[3-(4-methoxybenzoyl)oxy-4-[(4-methoxyphenyl)iminomethyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C30H25NO7/c1-34-24-11-4-20(5-12-24)29(32)37-27-15-8-22(19-31-23-9-16-26(36-3)17-10-23)28(18-27)38-30(33)21-6-13-25(35-2)14-7-21/h4-19H,1-3H3 |
InChI-Schlüssel |
BZDJNWXXDOEZAB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C=NC3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.